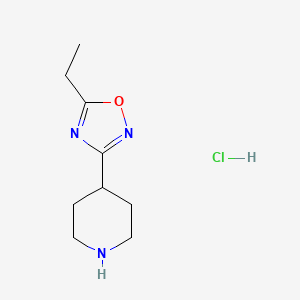![molecular formula C16H22N4O3S B2714444 2-Methyl-4-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine CAS No. 2379985-50-7](/img/structure/B2714444.png)
2-Methyl-4-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a number of interesting biochemical and physiological effects, making it a valuable tool for investigating a wide range of biological processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine is complex and not fully understood. However, it is known that this compound interacts with certain enzymes and proteins in cells, leading to changes in their activity. Specifically, this compound has been shown to inhibit the activity of certain kinases, which are important regulators of cellular signaling pathways. By inhibiting these kinases, this compound can affect a wide range of cellular processes, including cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-4-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine are diverse and depend on the specific cellular context. However, some of the most notable effects of this compound include inhibition of cell growth and proliferation, induction of apoptosis, and modulation of inflammatory pathways. Additionally, this compound has been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methyl-4-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine in lab experiments is its ability to selectively modulate certain cellular pathways. This compound has been shown to have a high degree of specificity for certain kinases, making it a valuable tool for investigating the role of these enzymes in cellular processes. Additionally, this compound has been found to have low toxicity, making it a safe and reliable tool for lab experiments. However, one of the main limitations of using this compound is its cost. The synthesis of this compound is complex and time-consuming, making it relatively expensive compared to other research tools.
Zukünftige Richtungen
There are many potential future directions for research on 2-Methyl-4-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine. One area of interest is the development of new synthetic methods for producing this compound in higher yields and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating various diseases. Finally, there is a need for more studies on the toxicology and pharmacokinetics of this compound, which will be important for its future clinical development.
Synthesemethoden
The synthesis of 2-Methyl-4-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine is a complex process that involves several steps. The first step involves the reaction of 2-methyl-4-hydroxypyridine with 1-(1-methylpyrazol-4-yl)sulfonylpiperidine to form an intermediate compound. This intermediate is then treated with a suitable reagent to form the final product. The synthesis of this compound has been optimized over the years, and several different methods have been developed to produce it in high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to modulate certain biochemical pathways in cells. This compound has been shown to inhibit the activity of certain enzymes, which can have a wide range of effects on cellular processes. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.
Eigenschaften
IUPAC Name |
2-methyl-4-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-13-8-15(5-6-17-13)23-12-14-4-3-7-20(10-14)24(21,22)16-9-18-19(2)11-16/h5-6,8-9,11,14H,3-4,7,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFTVAHFIHEATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)S(=O)(=O)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-((4-methoxyphenyl)sulfonyl)-6-(methylthio)-2-(p-tolyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B2714362.png)
![3-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2714368.png)
![N-(5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2714371.png)



![2-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2714377.png)
![9-butyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2714378.png)



![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2714383.png)
![2-Methoxyethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2714384.png)